Subelliptenone G

Übersicht

Beschreibung

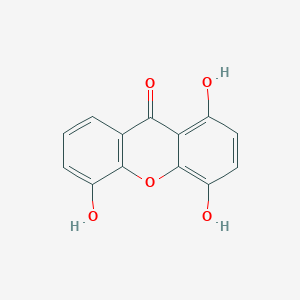

Subelliptenone G is a simple oxygenated xanthone that can be isolated from the root bark of Garcinia subelliptica . It is also found in the herbs of Garcinia hanburyi Hook.f .

Molecular Structure Analysis

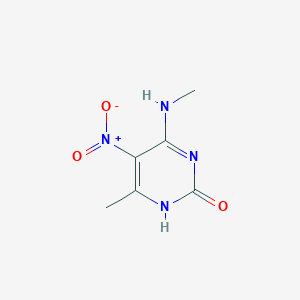

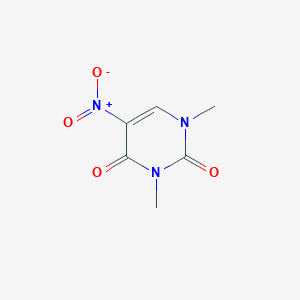

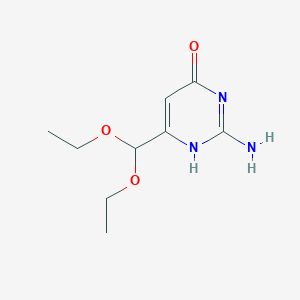

The molecular structure of this compound is represented by the formula C13H8O5 . Its molecular weight is 244.20 . The SMILES representation is O=C1C2=C (OC3=C1C=CC=C3O)C (O)=CC=C2O .Physical And Chemical Properties Analysis

This compound is a yellow powder . Its molecular weight is 244.20 and its formula is C13H8O5 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Identification and Structural Analysis

- Discovery and Isolation: Subelliptenone G was identified as a new simple oxygenated xanthone isolated from the root bark of Garcinia subelliptica, along with other prenylated xanthones like subelliptenones E and F. The structure of this compound was determined through spectroscopic analysis (Iinuma et al., 1994).

Potential Therapeutic Applications

- Anti-Androgenic Activity in Cancer Treatment: A study highlighted the anti-androgenic activity of hydroxyxanthones, including compounds like subelliptenone F, in prostate cancer LNCaP cells. These compounds act as anti-androgens in androgen receptor-positive prostate cancer cells. This suggests a potential therapeutic application for this compound and related compounds in cancer treatment (Shakui et al., 2014).

General Research and Biological Insights

- Xanthone Research: Studies have consistently explored various xanthones, including this compound, for their diverse biological activities. Research into xanthones from Garcinia subelliptica and related species has contributed significantly to the understanding of these compounds' chemical diversity and potential biological applications (Minami et al., 1996).

Safety and Hazards

The safety data sheet for Subelliptenone G suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is recommended to handle the compound with appropriate personal protective equipment .

Wirkmechanismus

Target of Action

Subelliptenone G is a simple oxygenated xanthone The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that xanthones can influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

This compound has been found to exhibit antioxidant activity . It has been shown to scavenge 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radicals (PTIO•) in a dose-dependent manner . This suggests that this compound may have potential therapeutic applications in conditions associated with oxidative stress.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored .

Eigenschaften

IUPAC Name |

1,4,5-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSVZCUBASBXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

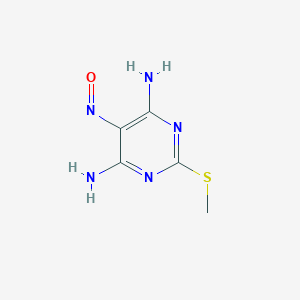

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)

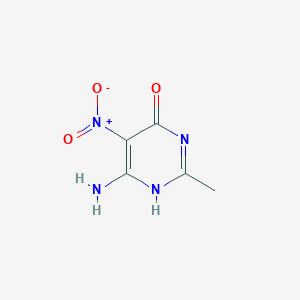

![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)